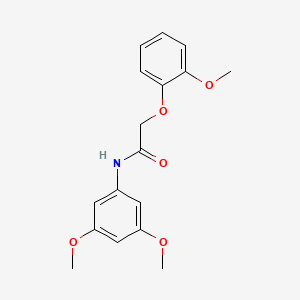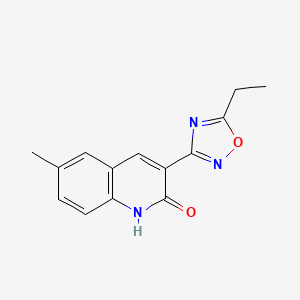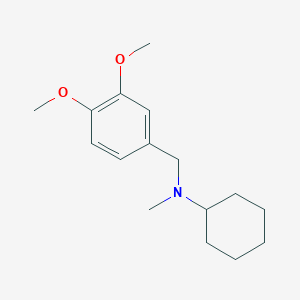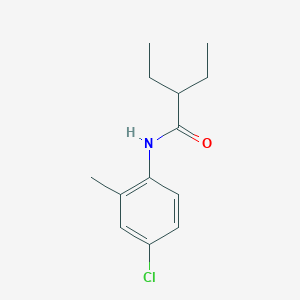
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMAA, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMAA is a derivative of amphetamine and has been shown to exhibit stimulant properties, making it a promising candidate for research in areas such as neuroscience and pharmacology.
作用机制
The exact mechanism of action of DMAA is not fully understood, but it is thought to act primarily as a central nervous system stimulant. DMAA has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
DMAA has been shown to have a number of biochemical and physiological effects, including increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. These effects may contribute to DMAA's stimulant properties.
实验室实验的优点和局限性
DMAA has a number of advantages as a research compound, including its stimulant properties and potential applications in areas such as neuroscience and pharmacology. However, DMAA also has a number of limitations, including its potential for abuse and the need for careful dosing and monitoring in laboratory experiments.
未来方向
There are a number of potential future directions for research on DMAA. One area of interest is the potential use of DMAA as a treatment for ADHD and other disorders characterized by inattention and hyperactivity. Other potential areas of research include the development of new synthetic compounds based on DMAA, as well as further investigation into the mechanisms of action and physiological effects of DMAA.
合成方法
DMAA is typically synthesized through a multi-step process involving the reaction of 3,5-dimethoxyphenylacetonitrile with 2-methoxyphenol in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form DMAA.
科学研究应用
DMAA has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. In particular, DMAA has been shown to exhibit stimulant properties, making it a promising candidate for research in areas such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-12(9-14(10-13)21-2)18-17(19)11-23-16-7-5-4-6-15(16)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSHVRMFPNSFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B5879711.png)



![N-(2,3-dichlorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5879728.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)
![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)
![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)